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molecular formula C7H8BrClN2O2 B6322241 5-Bromo-2-hydrazinylbenzoic acid hydrochloride CAS No. 1260776-15-5

5-Bromo-2-hydrazinylbenzoic acid hydrochloride

Cat. No. B6322241
M. Wt: 267.51 g/mol
InChI Key: GOKHHDKFFMKKIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09126980B2

Procedure details

To a suspension of 2-amino-5-bromobenzoic acid (50.0 g, 231.5 mmol) in conc. HCl (250 mL) at −10° C. was added a solution of sodium nitrite (23.92 g, 347.2 mmol) in water (250 mL), slowly, followed by stirring for 2 h. To this reaction mixture was slowly added a solution of stannous chloride (130.50 g, 225.6 mmol) in conc. HCl (125 mL) with continued stirring at RT for 12 h. The reaction mixture was filtered, the residue washed with the minimum amount of water and vacuum dried to afford the title compound as and ‘off white’ solid 61 g (100%), which was used for next step without further purification. Rf=0.10 (ethyl acetate); 1H NMR (400 MHz, DMSO-d6): δ 11.60-9.60 (brs, 3H), 7.93 (d, J=2.4 Hz, 1H), 7.72 (dd, J=2.4 & 8.8 Hz, 1H), 7.12 (d, J=8.8 Hz, 1H); ES-MS: m/z 229.1 (M−H).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
23.92 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
[Compound]
Name
stannous chloride
Quantity
130.5 g
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[N:12]([O-])=O.[Na+].[ClH:16]>O>[ClH:16].[Br:11][C:8]1[CH:9]=[CH:10][C:2]([NH:1][NH2:12])=[C:3]([CH:7]=1)[C:4]([OH:6])=[O:5] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C=C1)Br
Name
Quantity
250 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
23.92 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Three
Name
stannous chloride
Quantity
130.5 g
Type
reactant
Smiles
Name
Quantity
125 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with continued stirring at RT for 12 h
Duration
12 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the residue washed with the minimum amount of water and vacuum
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.BrC=1C=CC(=C(C(=O)O)C1)NN
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 61 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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